N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 1005294-71-2
VCID: VC4372244
InChI: InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-12-11-17(21-22-18)13-3-7-15(8-4-13)20-19(24)14-5-9-16(10-6-14)23(25)26/h3-12H,2H2,1H3,(H,20,24)
SMILES: CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C19H16N4O5S
Molecular Weight: 412.42

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

CAS No.: 1005294-71-2

Cat. No.: VC4372244

Molecular Formula: C19H16N4O5S

Molecular Weight: 412.42

* For research use only. Not for human or veterinary use.

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide - 1005294-71-2

Specification

CAS No. 1005294-71-2
Molecular Formula C19H16N4O5S
Molecular Weight 412.42
IUPAC Name N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Standard InChI InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-12-11-17(21-22-18)13-3-7-15(8-4-13)20-19(24)14-5-9-16(10-6-14)23(25)26/h3-12H,2H2,1H3,(H,20,24)
Standard InChI Key JAIYQMJQPOEUJT-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound is notable for its intricate molecular structure, which includes a pyridazine ring, an ethylsulfonyl group, and a nitrobenzamide moiety. These structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Synthesis and Chemical Reactions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide typically involves multi-step reactions that require careful control of reaction conditions such as temperature, solvent choice, and pH. Common analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Synthesis Steps

  • Starting Materials: The synthesis often begins with pyridazine derivatives and benzamide precursors.

  • Coupling Reactions: The pyridazine and benzamide moieties are coupled using appropriate reagents.

  • Sulfonation: Introduction of the ethylsulfonyl group.

  • Nitration: Introduction of the nitro group.

Biological Activities and Potential Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is expected to exhibit biological activities similar to other sulfonamide and benzamide derivatives, which have been used in the treatment of various diseases. The presence of the nitro group and the ethylsulfonyl group may enhance its solubility and bioactivity.

Potential Therapeutic Areas

Therapeutic AreaRationale
Infection TreatmentSulfonamides are known for their antibacterial properties.
Enzyme InhibitionThe compound's structure suggests potential as an enzyme inhibitor.
Cancer ResearchNitrobenzamides have been explored for their anticancer properties.

Future Research Directions

  • Mechanism of Action: Studies to elucidate how the compound interacts with biological targets.

  • Toxicity and Safety: Evaluation of its safety profile for potential therapeutic use.

  • Derivative Synthesis: Exploration of derivatives with enhanced efficacy or reduced side effects.

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